Cyclo(-Trp-Trp)
Overview
Description
Cyclo(L-Trp-L-Trp) is a cyclic dipeptide composed of two L-tryptophan moleculesThis compound is notable for its structural simplicity and biological activity, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclo(L-Trp-L-Trp) can be synthesized through the cyclization of L-tryptophan. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production of Cyclo(L-Trp-L-Trp) often employs enzymatic synthesis. Prenyltransferases from the dimethylallyl tryptophan synthase (DMATS) superfamily are used to catalyze the regioselective Friedel-Crafts alkylation of tryptophan-containing cyclodipeptides. This method is efficient and yields high product quantities .
Chemical Reactions Analysis
Types of Reactions: Cyclo(L-Trp-L-Trp) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its indole rings.
Substitution: Substitution reactions, particularly prenylation, are common.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride.
Substitution: Prenylation often uses dimethylallyl diphosphate in the presence of prenyltransferases
Major Products:
Oxidation: Oxidized derivatives with modified indole rings.
Reduction: Reduced forms with altered electronic properties.
Substitution: Prenylated derivatives with enhanced biological activity.
Scientific Research Applications
Cyclo(L-Trp-L-Trp) has a wide range of applications in scientific research:
Mechanism of Action
Cyclo(L-Trp-L-Trp) exerts its effects primarily through its interaction with bacterial cell membranes. The compound disrupts membrane integrity, leading to cell lysis and death. Prenylated derivatives enhance this activity by increasing membrane permeability .
Comparison with Similar Compounds
Cyclo(L-Trp-L-Pro): Another cyclic dipeptide with similar structural features but different biological activities.
Cyclo(L-Trp-L-Gly): Exhibits different electronic properties due to the presence of glycine.
Cyclo(L-Trp-L-Leu): Similar in structure but with leucine instead of tryptophan, leading to different conformational properties.
Uniqueness: Cyclo(L-Trp-L-Trp) is unique due to its dual tryptophan composition, which imparts distinct electronic and biological properties.
Properties
IUPAC Name |
(3S,6S)-3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-21-19(9-13-11-23-17-7-3-1-5-15(13)17)25-22(28)20(26-21)10-14-12-24-18-8-4-2-6-16(14)18/h1-8,11-12,19-20,23-24H,9-10H2,(H,25,28)(H,26,27)/t19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHODRZUCGXYKU-PMACEKPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H]3C(=O)N[C@H](C(=O)N3)CC4=CNC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427749 | |
Record name | (3S,6S)-3,6-Bis[(1H-indol-3-yl)methyl]piperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20829-55-4 | |
Record name | Cyclo-L-Trp-L-Trp | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20829-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S,6S)-3,6-Bis[(1H-indol-3-yl)methyl]piperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Cyclo-L-Trp-L-Trp and where is it found?
A1: Cyclo-L-Trp-L-Trp, also known as Cyclo(L-Trp-L-Trp) or (3S,6S)-3,6-bis((1H-Indol-3-yl)methyl)piperazine-2,5-dione, is a cyclic dipeptide composed of two tryptophan units. It's found as a natural product in various organisms, including the bacteria Streptomyces purpureus, Streptomyces lavendulae, Actinosynnema mirum, and the fungus Aspergillus niger [, , , , ].
Q2: How is Cyclo-L-Trp-L-Trp biosynthesized?
A2: Research has shown that Cyclo-L-Trp-L-Trp biosynthesis is catalyzed by a specific enzyme family called cyclodipeptide synthases (CDPSs). These enzymes use aminoacyl-tRNAs as substrates, specifically tryptophanyl-tRNA in this case [, ]. A notable example is the CDPS NozA from Nocardiopsis sp. CMB-M0232, which exhibits high fidelity towards Cyclo-L-Trp-L-Trp production [].
Q3: Are there different types of enzymes that produce Cyclo-L-Trp-L-Trp?
A3: Interestingly, research has identified multiple phylogenetically distinct CDPSs capable of synthesizing Cyclo-L-Trp-L-Trp within the same organism. For instance, Nocardiopsis sp. CMB-M0232 utilizes both NozA and NcdA for this purpose []. This suggests a potential redundancy in the biosynthetic pathway or specialized roles for these enzymes under different conditions.
Q4: What are the potential applications of Cyclo-L-Trp-L-Trp in drug development?
A4: Cyclo-L-Trp-L-Trp and its derivatives have shown potential in pharmaceutical research, particularly as starting points for creating new drugs []. Their biological activities, coupled with the ability to modify them enzymatically, make them attractive scaffolds for drug design and development.
Q5: What are the known biological activities of Cyclo-L-Trp-L-Trp?
A5: Research has identified several biological activities associated with Cyclo-L-Trp-L-Trp. Notably, it has demonstrated antimicrobial activity against various bacteria and fungi, including multidrug-resistant Acinetobacter baumannii [, ]. This highlights its potential as a lead compound for developing new antimicrobial agents.
Q6: How does the structure of Cyclo-L-Trp-L-Trp relate to its biological activity?
A6: The structure-activity relationship (SAR) of Cyclo-L-Trp-L-Trp and its derivatives is an active area of research [, ]. Studies have shown that modifying the cyclodipeptide core with prenyl or methyl groups can significantly impact its biological activity [, , ]. Understanding how structural modifications affect activity is crucial for developing more potent and selective derivatives.
Q7: Can Cyclo-L-Trp-L-Trp be chemically modified? If so, what are the implications?
A7: Yes, Cyclo-L-Trp-L-Trp can be chemically modified, and these modifications can drastically alter its properties and potential applications. For instance, researchers have achieved regioselective isoprenylation of Cyclo-L-Trp-L-Trp using a bioinspired Brønsted acid-promoted strategy []. This method allows for controlled introduction of isoprenyl groups at specific positions, offering a route to synthesize analogs with potentially enhanced or novel biological activities.
Q8: What types of enzymes can modify Cyclo-L-Trp-L-Trp?
A8: Various enzymes, primarily from fungal and bacterial sources, can modify Cyclo-L-Trp-L-Trp. These include prenyltransferases, which attach prenyl groups [, , , , ], and methyltransferases, which add methyl groups [, , ]. One example is the bifunctional enzyme SazB from Streptomyces leeuwenhoekii, which carries out both prenylation and methylation reactions on Cyclo-L-Trp-L-Trp [].
Q9: How do researchers study the enzymatic modifications of Cyclo-L-Trp-L-Trp?
A9: Researchers employ various techniques to study enzymatic modifications of this compound. Heterologous expression of the genes encoding modifying enzymes, like those found in the noz gene cluster from Nocardiopsis sp. CMB-M0232, allows for the production and characterization of modified Cyclo-L-Trp-L-Trp derivatives []. Additionally, in vitro enzyme assays with purified recombinant enzymes help determine substrate specificity, kinetic parameters, and reaction mechanisms [, , , ].
Q10: What analytical techniques are used to characterize Cyclo-L-Trp-L-Trp and its derivatives?
A10: Characterizing Cyclo-L-Trp-L-Trp and its derivatives involves various analytical techniques. High-performance liquid chromatography (HPLC) is commonly used to separate and purify the compounds [, , ]. Structural elucidation relies heavily on spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) [, , , , , ].
Q11: What are the future directions for research on Cyclo-L-Trp-L-Trp?
A11: Future research on Cyclo-L-Trp-L-Trp holds immense promise in various scientific disciplines. * Expanding the Chemical Diversity: Exploring the use of engineered enzymes, such as mutated dimethylallyl transferases with increased activity towards geranyl diphosphate, could further diversify the library of Cyclo-L-Trp-L-Trp derivatives [].* Mechanistic Insights and Biocatalytic Applications: Elucidating the precise mechanisms of enzymes like CdpC3PT, a reverse prenyltransferase that produces beta-configured C3-prenylated pyrrolo[2,3-b]indoles from Cyclo-L-Trp-L-Trp, could facilitate the development of novel biocatalytic tools for synthesizing valuable compounds [].* Unraveling Biosynthetic Pathways: Discovering and characterizing new enzymes involved in Cyclo-L-Trp-L-Trp modification pathways, like the cytochrome P450 enzymes that catalyze unique dimerizations of this compound, could unlock new possibilities for synthesizing complex bioactive molecules [].
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